Cas no 2227887-83-2 ((2R)-1-(1H-pyrazol-3-yl)propan-2-amine)

(2R)-1-(1H-pyrazol-3-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2R)-1-(1H-pyrazol-3-yl)propan-2-amine
- (R)-1-(1H-pyrazol-3-yl)propan-2-amine
- 2227887-83-2
- EN300-1812705
-
- インチ: 1S/C6H11N3/c1-5(7)4-6-2-3-8-9-6/h2-3,5H,4,7H2,1H3,(H,8,9)/t5-/m1/s1
- InChIKey: KCYGESYSBXWUJF-RXMQYKEDSA-N
- SMILES: N[C@H](C)CC1=CC=NN1
計算された属性
- 精确分子量: 125.095297364g/mol
- 同位素质量: 125.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 84.4
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7Ų
- XLogP3: 0
(2R)-1-(1H-pyrazol-3-yl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1812705-0.05g |
(2R)-1-(1H-pyrazol-3-yl)propan-2-amine |
2227887-83-2 | 0.05g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1812705-0.5g |
(2R)-1-(1H-pyrazol-3-yl)propan-2-amine |
2227887-83-2 | 0.5g |
$1289.0 | 2023-09-19 | ||
Enamine | EN300-1812705-10g |
(2R)-1-(1H-pyrazol-3-yl)propan-2-amine |
2227887-83-2 | 10g |
$5774.0 | 2023-09-19 | ||
Enamine | EN300-1812705-5.0g |
(2R)-1-(1H-pyrazol-3-yl)propan-2-amine |
2227887-83-2 | 5g |
$6092.0 | 2023-06-01 | ||
Enamine | EN300-1812705-10.0g |
(2R)-1-(1H-pyrazol-3-yl)propan-2-amine |
2227887-83-2 | 10g |
$9032.0 | 2023-06-01 | ||
Enamine | EN300-1812705-0.25g |
(2R)-1-(1H-pyrazol-3-yl)propan-2-amine |
2227887-83-2 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1812705-2.5g |
(2R)-1-(1H-pyrazol-3-yl)propan-2-amine |
2227887-83-2 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1812705-1.0g |
(2R)-1-(1H-pyrazol-3-yl)propan-2-amine |
2227887-83-2 | 1g |
$2101.0 | 2023-06-01 | ||
Enamine | EN300-1812705-1g |
(2R)-1-(1H-pyrazol-3-yl)propan-2-amine |
2227887-83-2 | 1g |
$1343.0 | 2023-09-19 | ||
Enamine | EN300-1812705-5g |
(2R)-1-(1H-pyrazol-3-yl)propan-2-amine |
2227887-83-2 | 5g |
$3894.0 | 2023-09-19 |
(2R)-1-(1H-pyrazol-3-yl)propan-2-amine 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
(2R)-1-(1H-pyrazol-3-yl)propan-2-amineに関する追加情報
Exploring (2R)-1-(1H-pyrazol-3-yl)propan-2-amine (CAS No. 2227887-83-2): Properties, Applications, and Research Insights
(2R)-1-(1H-pyrazol-3-yl)propan-2-amine (CAS No. 2227887-83-2) is a chiral amine derivative with a pyrazole moiety, gaining attention in pharmaceutical and biochemical research. This compound, often referred to as (2R)-1-(1H-pyrazol-3-yl)propan-2-amine, exhibits unique stereochemical properties due to its (R)-configuration, making it valuable for asymmetric synthesis and drug development. Researchers are increasingly exploring its potential as a building block for bioactive molecules, particularly in central nervous system (CNS) drug discovery.
The molecular structure of (2R)-1-(1H-pyrazol-3-yl)propan-2-amine combines a propan-2-amine backbone with a 1H-pyrazol-3-yl substituent, creating a versatile scaffold for medicinal chemistry. Its chirality at the propan-2-amine center allows for selective interactions with biological targets, a feature highly sought after in modern precision medicine approaches. The compound's CAS number 2227887-83-2 serves as a unique identifier in chemical databases, facilitating global research collaboration.
Recent studies highlight the growing importance of chiral amines like (2R)-1-(1H-pyrazol-3-yl)propan-2-amine in addressing current challenges in neuropharmacology. With rising interest in personalized therapeutics and targeted drug delivery, this compound's structural features align well with industry trends toward molecular specificity. Its pyrazole-containing structure also shows promise in kinase inhibition, a hot topic in cancer research and inflammatory disease treatment.
The synthesis of CAS 2227887-83-2 typically involves asymmetric catalysis or chiral resolution techniques, reflecting advancements in green chemistry principles. Manufacturers are optimizing routes to improve atom economy and reduce environmental impact, responding to the pharmaceutical industry's push for sustainable production. Analytical characterization using HPLC, NMR, and mass spectrometry confirms the compound's high enantiomeric purity, crucial for research applications.
In drug discovery pipelines, (2R)-1-(1H-pyrazol-3-yl)propan-2-amine serves as a key intermediate for neurotransmitter analogs and GPCR modulators. Its structural similarity to endogenous amines enables design of compounds with improved blood-brain barrier permeability—a critical factor in CNS drug development. Researchers are particularly interested in its potential for creating novel antidepressants and cognitive enhancers, addressing growing mental health concerns worldwide.
The commercial availability of CAS 2227887-83-2 through specialty chemical suppliers has accelerated research into its applications. Current market analysis shows increasing demand for chiral building blocks like this compound, driven by the expanding biopharmaceutical sector. Quality control standards emphasize ≥98% purity with strict enantiomeric excess requirements, ensuring reproducibility in biological studies.
From a regulatory perspective, (2R)-1-(1H-pyrazol-3-yl)propan-2-amine falls under general laboratory chemical classifications when used for research purposes. Proper handling follows standard laboratory safety protocols, with material safety data sheets (MSDS) providing detailed guidance. The compound's stability profile allows for storage at controlled room temperature, making it practical for academic and industrial laboratories alike.
Emerging applications explore the compound's utility in chemical biology probes and diagnostic agent development. Its ability to serve as a molecular tag or targeting moiety opens possibilities in imaging technologies and theranostic approaches. These directions align with current interests in precision diagnostics and companion diagnostics for personalized medicine.
Future research directions for 2227887-83-2 may explore its catalytic applications in organic synthesis or its potential as a ligand in metal complexes. The compound's hydrogen bonding capacity and chelation properties suggest untapped potential in materials science and coordination chemistry. Such interdisciplinary applications could significantly expand its scientific and commercial value beyond current pharmaceutical uses.
For researchers sourcing (2R)-1-(1H-pyrazol-3-yl)propan-2-amine, verification of CAS 2227887-83-2 authenticity through analytical certificates is recommended. Reputable suppliers provide comprehensive spectroscopic data and chiral purity documentation, ensuring research quality. The compound's growing literature presence indicates its rising importance in cutting-edge chemical and biological research initiatives worldwide.
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